2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene
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Overview
Description
2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene is an organic compound that features a naphthalene ring substituted with a 1-chloro-4-nitrobuta-1,3-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene typically involves the reaction of naphthalene with 1-chloro-4-nitrobuta-1,3-diene under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amino-substituted naphthalenes.
Scientific Research Applications
2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Chloro-4-nitrobuta-1,3-dien-1-yl)naphthalene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- **1-Chloro-2-nitrobuta-1,3-dien-1-yl)naphthalene
- **2-(1-Bromo-4-nitrobuta-1,3-dien-1-yl)naphthalene
- **2-(1-Chloro-4-aminobuta-1,3-dien-1-yl)naphthalene
Properties
CAS No. |
89375-15-5 |
---|---|
Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-(1-chloro-4-nitrobuta-1,3-dienyl)naphthalene |
InChI |
InChI=1S/C14H10ClNO2/c15-14(6-3-9-16(17)18)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H |
InChI Key |
SQULLPYUKPCYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=CC=C[N+](=O)[O-])Cl |
Origin of Product |
United States |
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